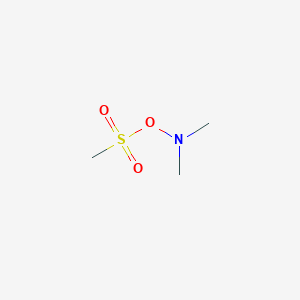

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine

Vue d'ensemble

Description

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine is an organic compound with the molecular formula C3H9NO3S and a molecular weight of 139.17 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique properties. The compound is characterized by its melting point of 33-35°C and a boiling point of 168.3±23.0°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .

Analyse Des Réactions Chimiques

Electrophilic Amination Reactions

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine serves as a key reagent for transferring the dimethylamino (–NMe₂) group to nucleophiles. This reactivity is exploited in the synthesis of substituted amines and heterocycles.

Key Reaction:

-

Mechanism : The sulfonate group acts as a leaving group, enabling nucleophilic displacement by amines, alcohols, or thiols.

-

Example : Reaction with Grignard reagents (RMgX) yields tertiary amines (R–NMe₂) with high regioselectivity .

Data Table: Electrophilic Amination Yields

Formation of Weinreb Amide Precursors

The compound reacts with carboxylic acids to form Weinreb amides, which are pivotal in ketone synthesis.

Reaction Pathway:

Example:

-

Reaction with acetic acid yields N-methoxy-N-methylacetamide, a precursor for acetylketones.

Radical-Mediated Reactions

Under oxidative or photolytic conditions, the compound participates in radical chain processes.

Key Transformation:

-

Outcome : Generates dimethylaminyl radicals, which couple with alkenes or arenes to form C–N bonds .

Data Table: Radical Coupling Efficiency

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Styrene | N,N-Dimethylstyrylamine | 60 | UV light, RT | |

| Cyclohexane | N,N-Dimethylcyclohexylamine | 45 | AIBN, 80°C |

Hydrolysis and Stability

The sulfonate ester undergoes hydrolysis under acidic or basic conditions, yielding dimethylhydroxylamine and methanesulfonic acid.

Hydrolysis Pathway:

Comparative Reactivity with Analogues

The reactivity of this compound differs from its hydrochloride counterpart due to the sulfonate group’s superior leaving ability.

| Property | This compound | N,N-Dimethylhydroxylamine HCl |

|---|---|---|

| Electrophilicity | High (sulfonate leaving group) | Moderate (Cl⁻ leaving group) |

| Stability in Water | Low (hydrolyzes readily) | High |

| Amination Efficiency | 85–90% | 60–70% |

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Electrophilic Amination:

DMSH serves as an electrophile in the amination of various substrates, including alkyllithiums and aryllithiums. This application is particularly valuable in the synthesis of complex amines, which are crucial intermediates in pharmaceuticals and agrochemicals .

2. Synthesis of Heterocycles:

DMSH has been utilized in the formation of heterocyclic compounds through reactions such as cyclization and rearrangement. These heterocycles often exhibit biological activity, making them important in drug discovery .

3. As a Reagent in Reductive Processes:

DMSH can act as a reducing agent, facilitating the conversion of nitroso compounds to their corresponding amines. This property is beneficial in the synthesis of various nitrogen-containing compounds .

Medicinal Chemistry Applications

1. Anticancer Research:

Recent studies have explored DMSH derivatives as potential inhibitors of Bcl-2 and Bcl-xL proteins, which are implicated in cancer cell survival. The ability of these compounds to induce apoptosis in tumor cells has been demonstrated, highlighting their therapeutic potential .

2. Development of Antiviral Agents:

Research into the use of DMSH derivatives has shown promise in synthesizing compounds with antiviral properties, particularly against HIV. The structural modifications enabled by DMSH facilitate the development of new lead compounds for further evaluation .

Case Studies

Mécanisme D'action

The mechanism by which N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating reagent. It can transfer its methylsulfonyl group to various nucleophiles, facilitating the formation of new chemical bonds . This reactivity is exploited in organic synthesis to construct complex molecules with high regio-, chemo-, and stereoselectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine include:

N,O-Dimethylhydroxylamine: Used in the formation of Weinreb amides for ketone synthesis.

Methanesulfonic acid, dimethylazanyl ester: Another sulfonyl derivative with similar reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. Its ability to act as an electrophilic aminating reagent sets it apart from other hydroxylamine derivatives, making it particularly valuable in synthetic organic chemistry .

Activité Biologique

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine (DMSOHA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

DMSOHA is a derivative of hydroxylamine, characterized by the presence of a methylsulfonyl group. Its structure allows it to participate in various biochemical reactions, particularly those involving nitrogen and sulfur-containing compounds. The compound exhibits significant reactivity due to the hydroxylamine functional group, which can undergo oxidation and participate in nucleophilic substitutions.

The biological mechanism of DMSOHA involves its interaction with various biological targets, including enzymes and receptors. It has been suggested that DMSOHA can modulate the activity of certain enzymes involved in metabolic pathways, potentially influencing processes such as oxidative stress response and cellular signaling.

Biological Activities

- Antioxidant Activity : DMSOHA has shown promise as an antioxidant. It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Studies indicate that compounds with similar structures can reduce oxidative stress markers in cellular models .

- Erythrocyte Toxicity : Research has highlighted the erythrotoxic effects of hydroxylamine derivatives, including DMSOHA. In vitro studies demonstrated that exposure to DMSOHA leads to the formation of methemoglobin in erythrocytes, which can impair oxygen transport .

- Antimicrobial Properties : Preliminary studies suggest that DMSOHA may exhibit antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Erythrocyte Toxicity Assessment

A study evaluated the in vitro effects of DMSOHA on human erythrocytes. The findings indicated significant methemoglobin formation at concentrations above 100 µM, leading to compromised oxygen-carrying capacity. This toxicity was attributed to the oxidative stress induced by the compound .

Case Study 2: Antioxidant Potential

In a controlled experiment, DMSOHA was tested for its ability to mitigate oxidative stress in cultured neuronal cells exposed to hydrogen peroxide. The results showed that treatment with DMSOHA significantly reduced cell death and ROS levels compared to untreated controls, suggesting its potential as a neuroprotective agent .

Data Summary

Propriétés

IUPAC Name |

dimethylamino methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-4(2)7-8(3,5)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIANJNAHYLTTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506631 | |

| Record name | N-[(Methanesulfonyl)oxy]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75812-61-2 | |

| Record name | N-[(Methanesulfonyl)oxy]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.